molecular formula C9H11IN2O B2832510 4-Iodo-2-(morpholino)pyridine CAS No. 1370025-59-4

4-Iodo-2-(morpholino)pyridine

Cat. No. B2832510
CAS RN: 1370025-59-4
M. Wt: 290.104
InChI Key: UMTJVSIWAHQLDA-UHFFFAOYSA-N
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Description

4-Iodo-2-(morpholino)pyridine is a chemical compound with the molecular formula C9H11IN2O . It contains a total of 25 bonds, including 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 ether (aliphatic), and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of 4-Iodo-2-(morpholino)pyridine includes a pyridine ring and a morpholine ring . The pyridine ring is aromatic and contains a iodine atom at the 4th position. The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom .


Physical And Chemical Properties Analysis

4-Iodo-2-(morpholino)pyridine is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Photophysical Properties

4-Iodo-2-(morpholino)pyridine has been investigated for its potential in synthesizing highly emissive fluorophores. A study by Hagimori et al. (2019) explored the synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds. These compounds, including morpholinopyridine derivatives, exhibited high fluorescence quantum yields in both solution and the solid state, attributed to specific substituent modifications, including morpholino groups. This research underscores the compound's relevance in developing new fluorescent materials for various applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Catalysis and Organic Reactions

4-Iodo-2-(morpholino)pyridine also finds application in catalysis and organic reactions. Reddy et al. (2016) demonstrated the use of a pyridine-containing Pd–N-heterocyclic carbene complex as a catalyst for Suzuki–Miyaura and Sonogashira cross-coupling reactions. This research highlights the compound's efficiency and recyclability as a catalyst in green chemistry approaches (Reddy, Reddy, & Reddy, 2016).

Photoluminescence and Complex Formation

The compound has been utilized in the study of photoluminescent properties of metal complexes. Vogler and Kunkely (1986) investigated the photoluminescence of tetrameric copper(I) iodide complexes in solution, highlighting the influence of pyridine and morpholine ligands on the emission characteristics of these complexes (Vogler & Kunkely, 1986).

Antimicrobial Activities and DNA Interactions

Research on pyridine derivatives, including those related to 4-Iodo-2-(morpholino)pyridine, has shown promising results in antimicrobial activities and interactions with DNA. Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives through spectroscopic techniques and DFT calculations, investigating their antibacterial and antifungal activities as well as DNA interactions. This study demonstrates the potential biomedical applications of such compounds (Tamer et al., 2018).

Safety and Hazards

The safety information for 4-Iodo-2-(morpholino)pyridine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

4-(4-iodopyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTJVSIWAHQLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-(morpholino)pyridine

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